1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride
Overview
Description
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride (1-APB-D) is a compound that has been used in scientific research for a variety of purposes. It is a derivative of the neurotransmitter glutamate and has been studied for its potential to modulate glutamate receptors in the brain. 1-APB-D has been used to study the effects of glutamate on different cell types, including neurons, astrocytes, and glia cells. It has also been used to study the roles of glutamate in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease.
Scientific Research Applications
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of glutamate on different cell types, including neurons, astrocytes, and glia cells. It has also been used to study the roles of glutamate in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease. 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has also been used to study the effects of glutamate on synaptic plasticity, synaptic transmission, and neuronal development.
Mechanism Of Action
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride acts as an agonist at the metabotropic glutamate receptor (mGluR) subtype 5. It binds to the receptor and activates it, resulting in the activation of intracellular signaling pathways. These pathways lead to changes in the expression of genes involved in synaptic plasticity, neuronal development, and synaptic transmission.
Biochemical And Physiological Effects
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been shown to modulate the release of glutamate from neurons, astrocytes, and glia cells. It has also been shown to modulate the activity of glutamate receptors, resulting in changes in synaptic plasticity and neuronal development. In addition, 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin, resulting in changes in behavior and cognition.
Advantages And Limitations For Lab Experiments
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and has a low toxicity. It is also inexpensive and readily available. However, there are also some limitations to its use. It is not as potent as other agonists at the mGluR5 receptor, and its effects on synaptic plasticity, neuronal development, and synaptic transmission are not as long-lasting as those of other agonists.
Future Directions
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It may also be useful for studying the effects of glutamate on synaptic plasticity, neuronal development, and synaptic transmission. Additionally, it may be used to study the roles of glutamate in learning and memory. Further research is needed to explore the potential therapeutic and research applications of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride.
properties
IUPAC Name |
4-pyridin-4-ylhepta-1,6-dien-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11;;/h3-6,9-10H,1-2,7-8,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAAMDLJWDBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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